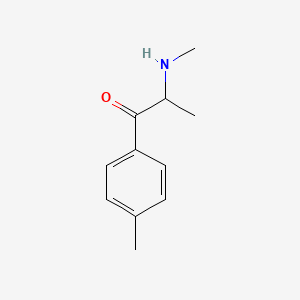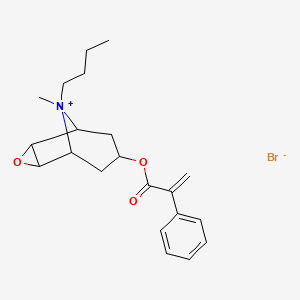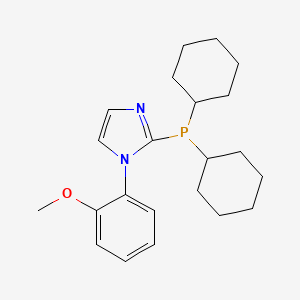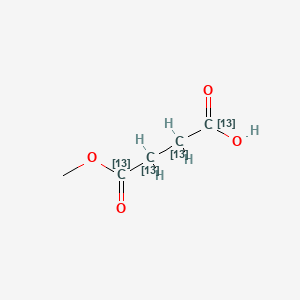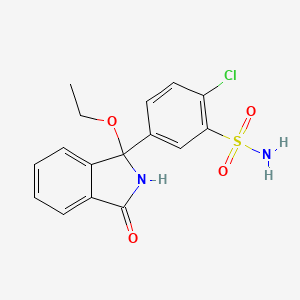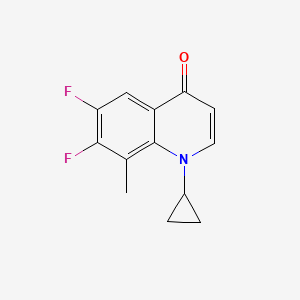
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling of cytokines involved in immune cell development and function. CP-690,550 has been shown to have potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines involved in immune cell development and function. By inhibiting JAK3, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one effectively blocks the downstream signaling of cytokines, leading to a reduction in the production of pro-inflammatory cytokines and the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been shown to effectively reduce the production of pro-inflammatory cytokines and inhibit immune cell activation and proliferation. Clinical trials have demonstrated the efficacy of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell development and function. However, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one also has limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are a number of future directions for research on 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one. One area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of JAK3 in other disease states, such as cancer and infectious diseases. Additionally, further research is needed to better understand the mechanisms of action of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one and its potential for combination therapy with other immunomodulatory agents.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one involves a series of chemical reactions starting from 8-methylquinoline. The first step involves the chlorination of 8-methylquinoline to form 8-chloro-quinoline. This is followed by a reaction with cyclopropylamine to form 1-cyclopropyl-8-chloro-quinoline. The final step involves the introduction of difluoromethyl group to the quinoline ring through a reaction with difluoromethyl-phenyl-sulfone. The resulting product is 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one.
Applications De Recherche Scientifique
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been shown to effectively suppress the activity of JAK3 and inhibit the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. Clinical trials have demonstrated the efficacy of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-7-12(15)10(14)6-9-11(17)4-5-16(13(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIOJVYKKSEGOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C(=O)C=CN2C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698083 |
Source


|
| Record name | 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112822-91-0 |
Source


|
| Record name | 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


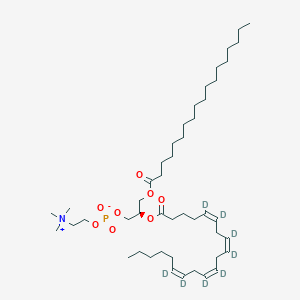
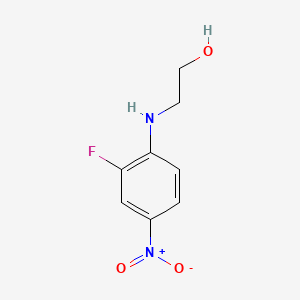
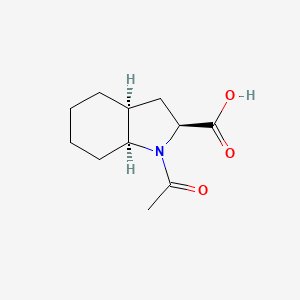
![[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2](/img/no-structure.png)
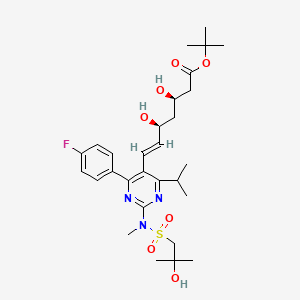
![tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570739.png)
